molecular formula C12H11ClF2N4 B11786417 N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B11786417
M. Wt: 284.69 g/mol
InChI Key: IWCCNTWDDSSOGD-UHFFFAOYSA-N
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Description

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C12H11ClF2N4 and a molecular weight of 284.69 g/mol . It belongs to the class of chlorinated pyrimidine derivatives and is characterized by the presence of a benzyl group, a chloro group, and a difluoromethyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is unique due to the presence of the difluoromethyl group, which imparts specific chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

N4-Benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine is a pyrimidine derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a difluoromethyl substituent. The following sections will detail its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions that yield the desired compound with high purity. The general synthetic pathway includes:

  • Chlorination : Using phosphorus oxychloride to introduce the chlorine atom.
  • Difluoromethylation : Employing suitable reagents to incorporate the difluoromethyl group.
  • Benzylation : Attaching the benzyl group through nucleophilic substitution reactions.

This multi-step synthesis is crucial for obtaining compounds with specific biological activities.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial agent and anticancer compound .

The primary mechanism of action for this compound is attributed to its ability to inhibit specific kinases involved in cell proliferation. This inhibition disrupts signaling pathways that are critical for tumor growth, making it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Other Pyrimidine Derivatives

To better understand the biological activity of this compound, it can be compared with other similar pyrimidine derivatives:

Compound NameStructural FeaturesSimilarity
2,4-Diamino-6-chloropyrimidineChlorine atom at position 6Moderate
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidineTrifluoromethyl group instead of difluoromethylHigh
4-Chloro-6-methylpyrimidin-2-amineMethyl group at position 6Moderate
4-Bromo-6-(trifluoromethyl)pyrimidineBromine atom instead of chlorineModerate

The unique combination of the benzyl substitution and the difluoromethyl group in this compound may enhance its biological activity and specificity compared to other derivatives.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation.
  • Antimicrobial Properties : In vitro assays revealed that this compound exhibited potent antimicrobial activity against several bacterial strains, indicating its potential application as an antibiotic agent.
  • Kinase Inhibition Studies : Detailed kinetic studies showed that this compound effectively inhibits kinases such as EGFR (Epidermal Growth Factor Receptor), which is a critical target in cancer therapy.

Properties

Molecular Formula

C12H11ClF2N4

Molecular Weight

284.69 g/mol

IUPAC Name

4-N-benzyl-2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C12H11ClF2N4/c13-12-18-9(10(14)15)8(16)11(19-12)17-6-7-4-2-1-3-5-7/h1-5,10H,6,16H2,(H,17,18,19)

InChI Key

IWCCNTWDDSSOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2N)C(F)F)Cl

Origin of Product

United States

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